Primary Amine Handle: H-Bond Capacity & Rotatable Bonds
CAS 1211596-38-1 possesses a primary amine (methanamine) at the 3-position of the cyclopentapyrazole core, conferring a single rotatable bond (the C-N bond linking the aminomethyl group to the pyrazole ring) and three hydrogen-bond acceptor sites versus two hydrogen-bond donor sites [1]. In contrast, the carboxylic acid analog (CAS 856256-55-8) presents zero rotatable bonds beyond the core and a strongly acidic functionality (pKa ~4-5) incompatible with many coupling conditions, while the tetrazole analog MK-0354 (CAS 851776-28-8) introduces four additional nitrogen atoms and altered hydrogen-bonding capacity (4 acceptors, 2 donors) [2]. The carbonitrile analog (CAS 1050199-67-1) lacks hydrogen-bond donor capacity entirely [3]. These divergent physicochemical signatures directly govern solubility, membrane permeability, and synthetic compatibility.
| Evidence Dimension | Hydrogen-bond donor/acceptor count and rotatable bond number |
|---|---|
| Target Compound Data | HBD: 2; HBA: 3; Rotatable bonds: 1 (CAS 1211596-38-1) |
| Comparator Or Baseline | Carboxylic acid analog (CAS 856256-55-8): HBD: 2; HBA: 3; Rotatable bonds: 0. Carbonitrile analog (CAS 1050199-67-1): HBD: 1; HBA: 3; Rotatable bonds: 0. MK-0354 (CAS 851776-28-8): HBD: 2; HBA: 4; Rotatable bonds: 1 |
| Quantified Difference | Target compound uniquely balances 1 rotatable bond with primary amine nucleophilicity absent in all comparators except N-methyl derivative (CAS 893638-31-8), which lacks primary amine hydrogen-bond donor capacity |
| Conditions | Calculated physicochemical properties based on SMILES structure |
Why This Matters
The primary amine provides a uniquely reactive nucleophilic handle for amide bond formation and reductive amination that is absent in carbonitrile, carboxylic acid, and tetrazole analogs, enabling divergent synthetic pathways in medicinal chemistry optimization.
- [1] Chem960. 1211596-38-1: 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine. Exact mass: 151.110947427 g/mol. HBD: 2, HBA: 3, Rotatable bonds: 1. View Source
- [2] GLASS Ligand Database. MK-0354. Molecular formula C7H8N6. HBA: 4, HBD: 2, XlogP: 0.2. View Source
- [3] Kuujia. Cas no 1050199-67-1: 4-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile. HBD: 1, HBA: 3. View Source
